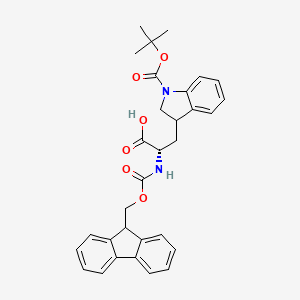

Fmoc-L-DHT(Boc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-L-DHT(Boc)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-in-t-butoxycarbonyl-L-dihydrotryptophan, is a laboratory chemical . It has a molecular weight of 528.61 g/mol .

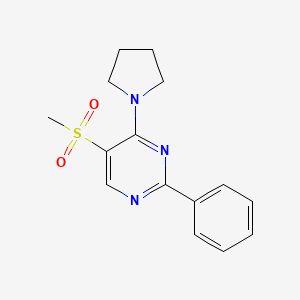

Molecular Structure Analysis

The molecular formula of this compound is C31H32N2O6 . The InChI code for this compound is 1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a predicted density of 1.272±0.06 g/cm3 and a predicted boiling point of 703.1±53.0 °C .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis and Self-Assembly

Research in peptide synthesis and self-assembly has made significant strides, leveraging the properties of Fmoc-L-DHT(Boc)-OH. Gupta et al. (2020) in "Ultrashort Peptide Self-Assembly: Front-Runners to Transport Drug and Gene Cargos" highlight the role of peptides, including those with Fmoc and Boc groups, in biologics delivery and tissue engineering. They emphasize the advantages of these peptides in forming stable self-assemblies, crucial for drug/gene carriers and tissue-engineering systems (Gupta et al., 2020).

Biomimetic Synthesis

In the context of biomimetic synthesis, Zhou and van der Donk (2002) demonstrated the use of Fmoc-protected amino acids in synthesizing methyllanthionine, a component of lantibiotics. Their work, "Biomimetic stereoselective formation of methyllanthionine," showcases the potential of Fmoc groups in synthesizing complex biomolecules (Zhou & van der Donk, 2002).

Polypeptide Synthesis

In polypeptide synthesis, Yi-nan and Key (2013) in "Synthesis and Structure Characterization of Fmoc-L-Lys (Boc) -Gly-OH" focus on simplifying polypeptide synthesis using Fmoc-L-Lys(Boc)-OH. Their study underlines the importance of such chemical structures in improving the synthesis process for peptides (Yi-nan & Key, 2013).

Analytical Techniques in Peptide Synthesis

The role of Fmoc in the analytical techniques of peptide synthesis was explored by Larsen et al. (1993) in their study, "The Merrifield peptide synthesis studied by near-infrared Fourier-transform Raman spectroscopy." They examined how Fmoc groups influence peptide synthesis, offering insights into the molecular structures and processes involved (Larsen et al., 1993).

Hydrogelation and Self-Assembly

Cheng et al. (2010) investigated "Hydrogelation and self-assembly of Fmoc-tripeptides." They found significant differences in self-assembly properties of peptides containing Fmoc and Boc groups, highlighting their utility in designing hydrogels with specific mechanical and structural properties (Cheng et al., 2010).

Solid-Phase Peptide Synthesis

Alewood et al. (1997) in "Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries" discuss the advantages of using Fmoc and Boc in solid-phase peptide synthesis, emphasizing their role in improving coupling efficiencies and peptide analysis (Alewood et al., 1997).

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,19,25-26H,16-18H2,1-3H3,(H,32,36)(H,34,35)/t19?,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFXOFSMECUJGF-SYCQMTRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2696294.png)

![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2696303.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(3-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2696311.png)